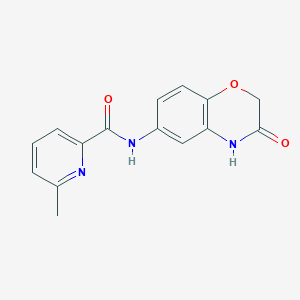![molecular formula C15H23BrN2O3S B7538993 N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide](/img/structure/B7538993.png)
N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide, also known as BSI-201, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BSI-201 belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors and has been studied extensively for its anticancer properties.
Mécanisme D'action
N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide works by inhibiting the activity of PARP enzymes, which play a critical role in repairing DNA damage. Inhibition of PARP enzymes leads to the accumulation of DNA damage in cancer cells, ultimately leading to their death. N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide has been shown to be particularly effective in cancer cells that have defects in DNA repair mechanisms.
Biochemical and Physiological Effects:
N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide is its specificity for PARP enzymes, which makes it a promising therapeutic agent for cancer treatment. However, one of the limitations of N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are many potential future directions for the study of N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide. One area of research could be to investigate its potential use in combination with other cancer therapies, such as immunotherapy. Another area of research could be to develop more effective formulations of N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide that improve its solubility and bioavailability. Additionally, N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide could be studied for its potential use in the treatment of other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 1-azepan-1-yl-2-aminoethane in the presence of a base. The resulting product is then purified using column chromatography to obtain N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide in its pure form.
Applications De Recherche Scientifique
N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting the repair of DNA damage in cancer cells. N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide has also been studied for its potential use in the treatment of other diseases such as stroke and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O3S/c1-21-14-7-6-13(16)12-15(14)22(19,20)17-8-11-18-9-4-2-3-5-10-18/h6-7,12,17H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWZRDIAJRDFRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

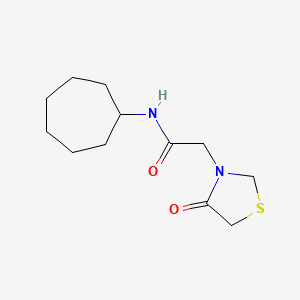
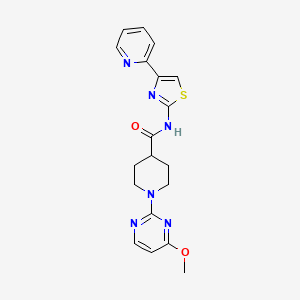
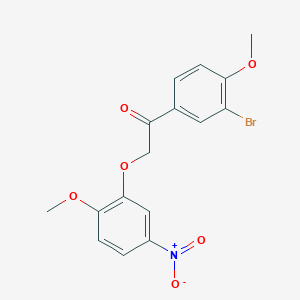
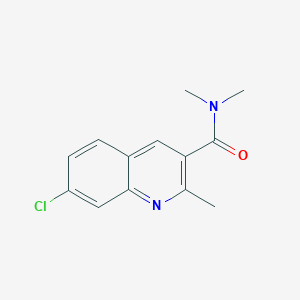
![N-[2-(methanesulfonamido)phenyl]-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide](/img/structure/B7538952.png)
![N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-6-methylpyridine-2-carboxamide](/img/structure/B7538965.png)
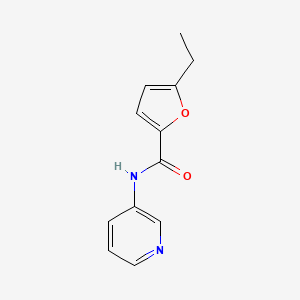
![Methyl 3-[[ethyl-[2-(ethylamino)-2-oxoethyl]amino]methyl]benzoate](/img/structure/B7538981.png)

![1-(benzenesulfonyl)-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B7538987.png)

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B7539004.png)
![1-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7539007.png)
